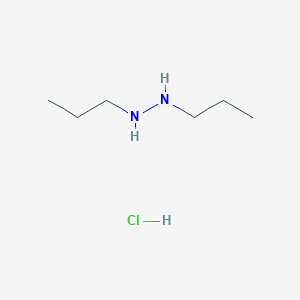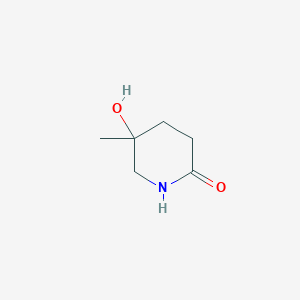
5-羟基-5-甲基哌啶-2-酮
描述
5-Hydroxy-5-methylpiperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties and biological activities .
科学研究应用
5-Hydroxy-5-methylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
It has been shown to exhibit significant activity against free radicals and the lung cancer cell line a549 .
Mode of Action
It has been shown to exhibit antioxidant properties, suggesting that it may act by neutralizing harmful free radicals . In addition, it has been found to exhibit cytotoxic effects on the A549 lung cancer cell line, indicating that it may interact with cellular targets to inhibit cancer cell growth .
Biochemical Pathways
Its antioxidant activity suggests that it may be involved in pathways related to oxidative stress . Its cytotoxic effects on the A549 lung cancer cell line suggest that it may also affect pathways related to cell growth and proliferation .
Pharmacokinetics
It has been suggested that a higher drug affinity towards carrier protein bovine serum albumin (bsa) would enhance a higher drug bioavailability which in turn leads to a higher therapeutic efficacy .
Result of Action
5-HMP has been shown to inhibit free radicals with an IC50 value of 49.55 ± 0.75 μg/ml, which is comparable with the IC50 values afforded by L-ascorbic acid . It also exhibits a dose-dependent cytotoxicity on A549 cells with an IC50 value of 30.00 ± 0.55 μg/ml . Furthermore, 5-HMP has been found to induce a cell cycle arrest in A549 at S and G2/M phase .
生化分析
Biochemical Properties
5-Hydroxy-5-methylpiperidin-2-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. One of the key interactions is with bovine serum albumin (BSA), where 5-Hydroxy-5-methylpiperidin-2-one exhibits a high binding affinity. This interaction enhances the bioavailability of the compound, leading to higher therapeutic efficacy . Additionally, 5-Hydroxy-5-methylpiperidin-2-one has demonstrated significant antioxidant properties, effectively scavenging free radicals with an IC50 value of 49.55 ± 0.75 μg/ml .
Cellular Effects
5-Hydroxy-5-methylpiperidin-2-one has been shown to exert various effects on different cell types and cellular processes. In lung cancer cell lines (A549), the compound exhibits dose-dependent cytotoxicity with an IC50 value of 30.00 ± 0.55 μg/ml . It induces cell cycle arrest at the S and G2/M phases, thereby inhibiting cell proliferation . Furthermore, 5-Hydroxy-5-methylpiperidin-2-one influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of 5-Hydroxy-5-methylpiperidin-2-one involves several key interactions at the molecular level. The compound binds to bovine serum albumin with a binding constant of K = 2.8 ± 1.4 × 10^4 M−1 and a corresponding binding free energy (ΔG) of −6.06 K.cal/mole . This binding interaction leads to fluorescence quenching of BSA, indicating a strong affinity between the compound and the protein . Additionally, 5-Hydroxy-5-methylpiperidin-2-one exhibits enzyme inhibition and activation properties, further influencing gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxy-5-methylpiperidin-2-one have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its antioxidant and cytotoxic properties over extended periods . Degradation may occur under specific conditions, potentially affecting its long-term efficacy . In both in vitro and in vivo studies, 5-Hydroxy-5-methylpiperidin-2-one has shown consistent effects on cellular function, with no significant loss of activity over time .
Dosage Effects in Animal Models
The effects of 5-Hydroxy-5-methylpiperidin-2-one vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant activity and cytotoxicity against cancer cells . At higher doses, toxic or adverse effects may be observed, indicating a threshold for safe and effective use . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
5-Hydroxy-5-methylpiperidin-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound participates in antioxidant pathways, scavenging free radicals and reducing oxidative stress . Additionally, it influences metabolic flux and metabolite levels, contributing to its overall biochemical activity . The interactions with specific enzymes and cofactors further enhance its therapeutic potential .
Transport and Distribution
Within cells and tissues, 5-Hydroxy-5-methylpiperidin-2-one is transported and distributed through interactions with transporters and binding proteins. The compound’s high binding affinity to bovine serum albumin facilitates its transport and distribution, ensuring effective localization and accumulation in target tissues . This distribution pattern is crucial for its therapeutic efficacy and overall biological activity .
Subcellular Localization
The subcellular localization of 5-Hydroxy-5-methylpiperidin-2-one plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its interactions with cellular components, contributing to its overall biochemical and pharmacological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-methylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a nickel catalyst to facilitate the formation of the piperidine ring . The reaction conditions often involve moderate temperatures and pressures to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 5-Hydroxy-5-methylpiperidin-2-one may involve multi-step processes starting from readily available raw materials. The process generally includes steps such as hydrogenation, cyclization, and purification to achieve high yields and purity .
化学反应分析
Types of Reactions
5-Hydroxy-5-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and acids can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines and piperidinones, which have significant applications in pharmaceuticals and other industries .
相似化合物的比较
Similar Compounds
Piperidine: A basic structure similar to 5-Hydroxy-5-methylpiperidin-2-one but without the hydroxyl and methyl groups.
Piperidinone: Similar to 5-Hydroxy-5-methylpiperidin-2-one but lacks the hydroxyl group.
Methylpiperidine: Contains a methyl group but lacks the hydroxyl group present in 5-Hydroxy-5-methylpiperidin-2-one.
Uniqueness
5-Hydroxy-5-methylpiperidin-2-one is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
5-hydroxy-5-methylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(9)3-2-5(8)7-4-6/h9H,2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYNQMRSYAJTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)NC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300639 | |
| Record name | 5-Hydroxy-5-methyl-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501435-45-6 | |
| Record name | 5-Hydroxy-5-methyl-2-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501435-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-5-methyl-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


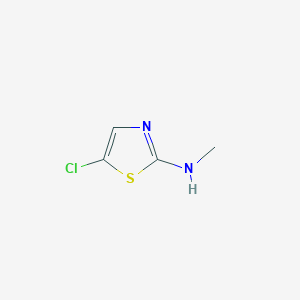
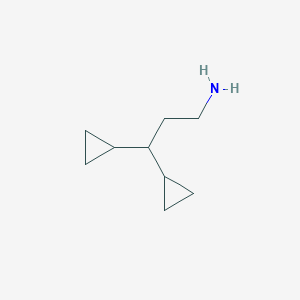
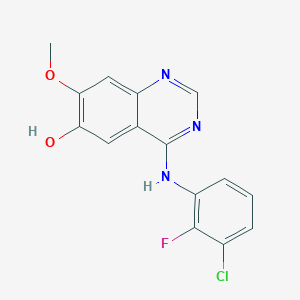

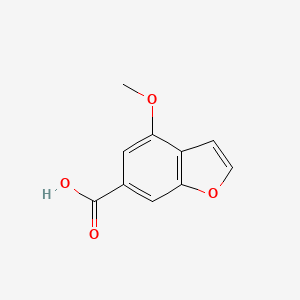
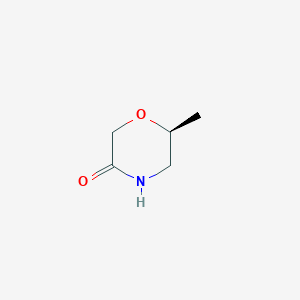
![1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine](/img/structure/B1426167.png)




![Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1426177.png)

